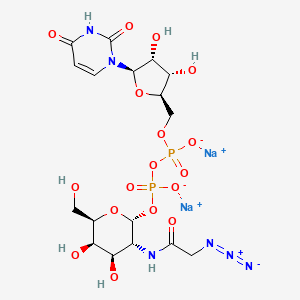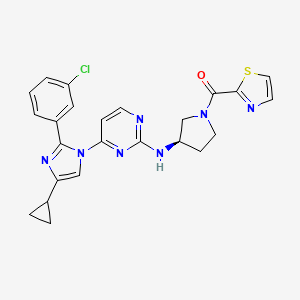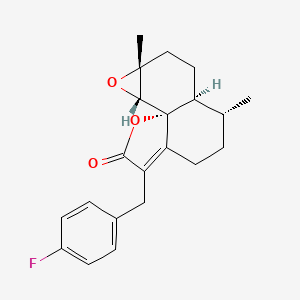
Zika virus-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zika virus-IN-2 is a compound that has garnered significant attention in the scientific community due to its potential applications in combating the Zika virus. The Zika virus is a mosquito-borne flavivirus that has been linked to severe neurological conditions such as Guillain-Barré syndrome and congenital Zika syndrome in fetuses. The compound this compound is being studied for its ability to inhibit the replication and spread of the Zika virus, making it a promising candidate for therapeutic development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zika virus-IN-2 involves multiple steps, including the isolation, purification, and titration of the virus. The virus is typically isolated from biological samples such as urine, serum, and tissues using techniques like intrathoracic inoculation of Toxorhynchites splendens mosquitoes, followed by sub-passing in C6/36 mosquito cells . The virus is then identified using immunofluorescence assays and real-time reverse transcription-polymerase chain reaction (RT-PCR).
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory methods to produce larger quantities of the compound. This would include optimizing the isolation and purification processes, as well as ensuring the consistency and stability of the final product.
Chemical Reactions Analysis
Types of Reactions: Zika virus-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal results.
Major Products Formed: The major products formed from these reactions are modified versions of this compound that have improved antiviral properties. These modifications can enhance the compound’s ability to inhibit the replication of the Zika virus and reduce its cytotoxicity.
Scientific Research Applications
Zika virus-IN-2 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies to understand the chemical properties and reactions of antiviral agents.
Biology: Researchers use this compound to study the biological mechanisms of Zika virus infection and replication.
Medicine: The compound is being investigated for its potential as a therapeutic agent to treat Zika virus infections.
Industry: this compound can be used in the development of diagnostic tools and vaccines for Zika virus.
Mechanism of Action
Zika virus-IN-2 exerts its effects by targeting specific molecular pathways involved in the replication and spread of the Zika virus. The compound interacts with viral proteins and host cell receptors to inhibit the virus’s ability to replicate and infect new cells. Key molecular targets include the viral non-structural proteins and host cell receptors such as phosphatidylserine receptors and dendritic cell-specific adhesion receptors .
Comparison with Similar Compounds
- Dengue virus inhibitors
- Yellow fever virus inhibitors
- West Nile virus inhibitors
Zika virus-IN-2 stands out due to its targeted action against the Zika virus, making it a crucial compound in ongoing research and therapeutic development efforts.
Properties
Molecular Formula |
C24H23N3O3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(1R,3aS)-2-anilino-1-(3-hydroxy-4-methoxyphenyl)-1,3a,4,5-tetrahydroimidazo[1,5-a]quinolin-3-one |
InChI |
InChI=1S/C24H23N3O3/c1-30-22-14-12-17(15-21(22)28)23-26-19-10-6-5-7-16(19)11-13-20(26)24(29)27(23)25-18-8-3-2-4-9-18/h2-10,12,14-15,20,23,25,28H,11,13H2,1H3/t20-,23+/m0/s1 |
InChI Key |
CCLUPRUZCCYMSD-NZQKXSOJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2N3[C@@H](CCC4=CC=CC=C43)C(=O)N2NC5=CC=CC=C5)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N3C(CCC4=CC=CC=C43)C(=O)N2NC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)


